3-Bromo-5-(hydroxymethyl)benzoic acid
Overview
Description
3-Bromo-5-(hydroxymethyl)benzoic acid: is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a hydroxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(hydroxymethyl)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas.
Substitution: NaN3, NaOCH3, or other nucleophiles.
Major Products:
Oxidation: 3-Bromo-5-carboxybenzoic acid.
Reduction: 5-(Hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5-(hydroxymethyl)benzoic acid is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with biological activity, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(hydroxymethyl)benzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the hydroxymethyl group, which can participate in various chemical reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, which could be influenced by its structural features .
Comparison with Similar Compounds
- 3-Bromo-4-(hydroxymethyl)benzoic acid
- 4-Bromo-3-(hydroxymethyl)benzoic acid
- 3-Bromo-5-methylbenzoic acid
Comparison: 3-Bromo-5-(hydroxymethyl)benzoic acid is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it can undergo. For example, the presence of the hydroxymethyl group at the fifth position can affect the compound’s solubility and its ability to form hydrogen bonds, which can be different from similar compounds with different substitution patterns .
Properties
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOAMVBHXZUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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